Product packaging for Dodecylphenoxybenzene(Cat. No.:CAS No. 25619-63-0)

Dodecylphenoxybenzene

Cat. No.: B12274864
CAS No.: 25619-63-0
M. Wt: 338.5 g/mol
InChI Key: LGNQGTFARHLQFB-UHFFFAOYSA-N
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Description

Dodecylphenoxybenzene, with the CAS Registry Number 55191-60-1, is an organic compound of significant interest in surfactant science and materials research. Its chemical structure consists of a dodecyl chain and a phenoxybenzene group, giving it the molecular formula C24H34O and a molecular weight of 338.53 g/mol . This structure is a key intermediate in the development of specialized surfactants. Research into alkylphenol-based non-ionic surfactants, which share structural similarities with this compound, demonstrates their critical role in formulating mixed surfactant systems . These systems exhibit synergistic behavior, leading to properties such as lower mixed critical micelle concentrations (cmc) and enhanced surface activity, which are valuable for applications like enhanced oil recovery and detergent formulations . Furthermore, studies on branched-chain surfactants derived from dodecylphenol show that such structures can offer superior wetting properties compared to their linear counterparts, making them promising for application in the textile and pesticide industries . The compound serves as a foundational building block in organic synthesis and materials science for probing molecular interactions and developing novel aggregated materials . This product is intended for laboratory research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H34O B12274864 Dodecylphenoxybenzene CAS No. 25619-63-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25619-63-0

Molecular Formula

C24H34O

Molecular Weight

338.5 g/mol

IUPAC Name

1-dodecyl-2-phenoxybenzene

InChI

InChI=1S/C24H34O/c1-2-3-4-5-6-7-8-9-10-12-17-22-18-15-16-21-24(22)25-23-19-13-11-14-20-23/h11,13-16,18-21H,2-10,12,17H2,1H3

InChI Key

LGNQGTFARHLQFB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1OC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Process Optimization

Alkylation Strategies for Dodecylphenoxybenzene Framework Construction

The foundational step in producing this compound is the alkylation of a diphenyl ether framework. This is typically achieved through a Friedel-Crafts alkylation reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.

Lewis Acid Catalyzed Alkylation of Diphenyl Ether

The primary method for synthesizing the this compound backbone involves the alkylation of diphenyl ether with a dodecylating agent, such as dodecyl chloride, dodecanol, or dodecene (often as tetrapropylene), in the presence of a Lewis acid catalyst. google.com Common Lewis acids used for this purpose include aluminum trichloride (B1173362) (AlCl₃) and iron(III) chloride (FeCl₃). mt.com The catalyst facilitates the formation of a carbocation from the alkylating agent, which then acts as an electrophile, attacking the electron-rich aromatic rings of the diphenyl ether. mt.com

The choice of alkylating agent can influence the reaction byproducts; for instance, using chlorododecane may generate corrosive gases. google.com An alternative approach utilizes ionic liquids, such as 1-butyl-3-methylimidazolium aluminum chloride ([bmim]Cl/AlCl₃), which can act as both catalyst and solvent, potentially leading to higher yields and simpler product isolation compared to traditional AlCl₃ systems. researchgate.net Research has shown that a yield of approximately 90% for monododecyl diphenyl oxides can be achieved under mild conditions using these ionic liquid catalysts. researchgate.net

Optimization of Reaction Parameters in Alkylation Processes

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key variables include temperature, reaction time, catalyst loading, and the molar ratio of reactants. chemijournal.com

For instance, in the alkylation of diphenyl ether with α-dodecene using an ionic liquid catalyst, the highest yield was obtained at a reaction temperature of 80°C with a molar ratio of diphenyl oxide to α-dodecene of 7:1. researchgate.net In processes utilizing anhydrous aluminum trichloride with tetrapropylene as the alkylating agent, the molar ratio of diphenyl ether to tetrapropylene is typically maintained between 2:1 and 5:1, with the catalyst amount being 1-10% based on the weight of the tetrapropylene. google.com One specific alkylation process reports a reaction temperature of 70°C and a reaction time of 5 hours. The careful control of these parameters is essential to drive the reaction towards the desired product and minimize unwanted side reactions or the formation of isomers. chemistrysteps.com

Table 1: Comparison of Alkylation Process Parameters

Parameter Lewis Acid (AlCl₃) Process google.com Ionic Liquid Catalyst Process researchgate.net
Alkylation Agent Tetrapropylene (Dodecene) α-Dodecene
Catalyst Anhydrous Aluminum Trichloride [bmim]Cl/AlCl₃
Molar Ratio (Ether:Alkene) 2:1 to 5:1 7:1
Reaction Temperature Varies (Example: 70°C ) 80°C
Catalyst Loading 1-10 wt% of alkene Alkene to ionic liquid molar ratio of 2:1
Reported Yield Not specified ~90%

Functionalization and Derivatization Approaches for this compound

Once the this compound framework is constructed, it can be further modified to create derivatives with specific properties. Sulfonation is the most common and significant functionalization reaction for this compound.

Sulfonation of this compound and Related Aromatic Ethers

Sulfonation introduces sulfonic acid (-SO₃H) groups onto the aromatic rings of the this compound molecule. google.com This process dramatically alters the compound's physical properties. The resulting this compound sulfonic acid is often neutralized with an alkali such as sodium hydroxide (B78521) to form its corresponding salt, a widely used anionic surfactant. google.comgoogle.com

Common sulfonating agents include fuming sulfuric acid, chlorosulfonic acid, and sulfur trioxide (SO₃). google.comgoogle.com The use of gaseous SO₃ is noted for its high reactivity and for producing fewer byproducts, as it does not generate water during the reaction, thus simplifying downstream processing. google.com Optimal conditions for sulfonation with fuming sulfuric acid have been reported as a sulfur trioxide concentration of 15% at a temperature of 35°C for 1 hour. In other processes, the reaction may be carried out in a solvent like 1,2-dichloroethane. google.comevitachem.com

Table 2: Sulfonation Agents and Conditions

Sulfonating Agent Typical Conditions Solvent Notes
Fuming Sulfuric Acid 35°C, 1 hr, 15% SO₃ conc. Not specified Common industrial method.
Sulfur Trioxide (SO₃) 25-65°C google.com 1,2-dichloroethane google.com High reactivity, no water byproduct. google.com
Chlorosulfonic Acid Not specified Polychlorinated aliphatic hydrocarbon google.com Effective sulfonating agent. google.com

Post-Synthetic Modification Techniques for Tailored Derivatives

Beyond sulfonation, other post-synthetic modifications can be envisioned to tailor the properties of this compound derivatives. While the literature focuses heavily on sulfonation due to its commercial importance, the fundamental reactivity of the diphenyl ether core allows for other transformations. Techniques such as nitration, halogenation, or further Friedel-Crafts reactions could be applied to the sulfonated or non-sulfonated this compound backbone to introduce additional functional groups, although specific examples for this compound are not extensively detailed in the provided search context. These modifications would allow for the synthesis of a diverse range of derivatives with fine-tuned characteristics.

Research on Process Efficiency and Yield Enhancement

In the sulfonation stage, process intensification is achieved by using more reactive agents like gaseous SO₃ in specialized reactors, such as falling film reactors. google.comevitachem.com This approach can shorten reaction times, reduce energy consumption, and improve product quality by minimizing the formation of inorganic salt byproducts. google.com One patented process combines a membrane sulfonation reactor with a kettle reactor to further enhance efficiency and product purity. google.com The ultimate goal of this research is to develop cleaner, more cost-effective, and environmentally benign production methods. google.com

Catalyst System Development and Optimization

The choice and optimization of the catalyst system are paramount in the synthesis of this compound, which is typically achieved through the alkylation of diphenyl ether. Lewis acids are the most common catalysts for this type of Friedel-Crafts reaction.

Research has focused on optimizing the catalyst-to-reactant molar ratio to enhance product yield while reducing the occurrence of side reactions. Studies have indicated that a catalyst-to-reactant molar ratio of 1:5 is effective for the alkylation of diphenyl ether with dodecyl chloride. This specific ratio is designed to maximize the formation of the desired mono-alkylated product. While various Lewis acids can be employed, anhydrous aluminum trichloride is a frequently utilized catalyst in similar industrial alkylation processes due to its high activity. cosoonchem.comtaylorandfrancis.com The development of catalyst systems aims to achieve high efficiency and selectivity, driving the reaction towards the desired this compound isomer.

Table 1: Catalyst System for this compound Synthesis

ParameterDetailsSource(s)
Catalyst Type Lewis Acid
Example Catalyst Anhydrous Aluminum Trichloride cosoonchem.comtaylorandfrancis.com
Optimized Ratio 1:5 (Catalyst-to-Reactant Molar Ratio)

Reaction Condition Control for Targeted Synthesis

Precise control over reaction conditions is critical for the targeted synthesis of this compound, ensuring high yields and product consistency. The primary variables that are manipulated include temperature, reaction time, and reactant concentration.

For the synthesis of the this compound intermediate via the alkylation of diphenyl ether, specific temperature and time parameters have been established. Laboratory-scale synthesis has shown optimal results when the reaction is maintained at a temperature of 70°C for a duration of 5 hours. In an industrial setting, conditions may be adjusted, with temperatures potentially ranging from 80°C to 100°C under vacuum. This use of a vacuum helps to remove any water present, which can deactivate the Lewis acid catalyst and hinder the reaction. The careful management of these parameters is essential for driving the alkylation reaction to completion efficiently.

Table 2: Optimized Reaction Conditions for this compound Synthesis

ParameterValuePurposeSource(s)
Reactants Diphenyl ether, Dodecyl chlorideFormation of this compound
Temperature 70°C (Lab Scale)Maximize yield and minimize side reactions
Industrial Temperature 80-100°C (Under Vacuum)Drive alkylation and remove water
Reaction Time 5 hoursEnsure reaction completion

Mitigation of Side Reactions and Byproduct Formation

The dodecyl group can attach to the phenoxybenzene structure at various positions, leading to ortho-, meta-, and para-isomers. The distribution of these isomers is highly dependent on the reaction conditions, particularly the temperature. Furthermore, the reaction of more than one dodecyl group with a single diphenyl ether molecule can result in the formation of di-dodecylphenoxybenzene or other poly-alkylated byproducts. taylorandfrancis.com

Mitigation strategies are centered on the strict control of the synthesis process. By maintaining an optimized temperature of 70°C and a specific catalyst-to-reactant ratio, the selectivity towards the desired mono-alkylated product can be enhanced. Lowering the reaction temperature generally favors the formation of the para-isomer, which is often the most desired product due to its linear structure. Preventing over-alkylation is typically managed by controlling the stoichiometry of the reactants, ensuring that diphenyl ether is present in a molar excess relative to the dodecyl chloride.

Spectroscopic and Structural Elucidation of Dodecylphenoxybenzene

Advanced Spectroscopic Methods for Molecular Elucidation

A variety of sophisticated spectroscopic methods are employed to characterize dodecylphenoxybenzene and related compounds. These techniques offer a comprehensive understanding of their molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds, including this compound. msu.edusavemyexams.com Both ¹H and ¹³C NMR are crucial for confirming the positions of the dodecyl chain and other substituents on the aromatic rings. The chemical shift, or the location of a signal in an NMR spectrum, provides information about the electronic environment of the nuclei. sohag-univ.edu.eglibretexts.org For instance, in derivatives like disodium (B8443419) dodecyl(sulphonatophenoxy)benzenesulphonate, NMR helps to confirm the positions of the aromatic sulfonate groups and the dodecyl chain. The sample is typically dissolved in a deuterated solvent to avoid interference from solvent protons. sohag-univ.edu.eg

Mass spectrometry (MS) is another vital tool that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions. solubilityofthings.com Techniques like electrospray ionization mass spectrometry (ESI-MS) are particularly useful for analyzing sulfonated derivatives of this compound. researchgate.net For example, liquid chromatography-mass spectrometry (LC-MS) can confirm the molecular weight of compounds like disodium dodecyl(sulphonatophenoxy)benzenesulphonate. researchgate.net

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. solubilityofthings.com In the context of this compound derivatives, Fourier-Transform Infrared (FTIR) spectroscopy can identify sulfonate groups, which show a characteristic S=O stretching vibration. researchgate.net This technique is instrumental in monitoring the incorporation of functional monomers in polymerization reactions involving this compound derivatives. researchgate.net

Other spectroscopic techniques that can be applied to study this compound and its derivatives include Ultraviolet-Visible (UV-Vis) spectroscopy, which provides information about electronic transitions within the molecule, and Raman spectroscopy, which offers insights into molecular vibrations. solubilityofthings.comnist.gov Advanced methods like time-resolved X-ray and XUV spectroscopy can even probe the ultrafast dynamics of photochemical processes. rsc.org

The following table summarizes the key spectroscopic data for the analysis of this compound and its sulfonated derivatives:

Spectroscopic TechniqueInformation ObtainedTypical Application for this compound Derivatives
¹H and ¹³C NMR Confirms the position of alkyl chains and aromatic substituents. Elucidation of the substitution pattern on the phenoxybenzene core.
Mass Spectrometry (MS) Determines molecular weight and fragmentation patterns. solubilityofthings.comConfirmation of the molecular formula of the synthesized compound.
Infrared (IR) Spectroscopy Identifies functional groups. solubilityofthings.comDetection of sulfonate groups in sulfonated derivatives.
UV-Visible Spectroscopy Investigates electronic transitions. nist.govCharacterization of chromophores within the molecule.

Stereochemical and Regiochemical Analysis in this compound Derivatives

The synthesis of this compound derivatives often leads to questions of stereochemistry and regiochemistry, which are crucial for determining the final properties of the molecule.

Regiochemistry deals with the specific position of substituents on the aromatic rings. In the synthesis of sulfonated this compound, the sulfonation process involves an electrophilic attack on the aromatic rings. alfa-chemistry.com The position of the sulfonic acid groups is influenced by the reaction conditions, such as the concentration of the sulfonating agent and the temperature. For example, optimizing the sulfonation of the alkylated diphenyl ether intermediate with fuming sulfuric acid can lead to a controlled substitution pattern.

Stereochemistry, the three-dimensional arrangement of atoms, is also a significant consideration, particularly when chiral centers are present or introduced into the molecule. nih.gov While this compound itself is not chiral, its derivatives can be. The introduction of substituents can create stereogenic centers, leading to the possibility of different stereoisomers. sapub.org The stereochemistry of these derivatives can significantly impact their biological activity and interactions with other molecules. nih.gov For instance, in some 1,3-dioxane (B1201747) derivatives, the orientation of an aryl group can be determined by dynamic NMR investigations, revealing information about rotational barriers and diastereotopicity. lew.ro

The following table outlines the key considerations in the stereochemical and regiochemical analysis of this compound derivatives:

AspectDescriptionRelevance to this compound Derivatives
Regiochemistry The specific placement of functional groups on the molecule.Determining the substitution pattern of sulfonate groups on the aromatic rings during synthesis.
Stereochemistry The three-dimensional arrangement of atoms and functional groups.Analysis of potential chirality in derivatives and its impact on their properties. nih.gov
Cis-Trans Isomerism A type of stereoisomerism concerning the orientation of functional groups relative to a reference plane.Relevant for derivatives containing double bonds or ring structures. lew.ro

Conformational Studies and Molecular Architecture Investigations

The long dodecyl chain attached to the phenoxybenzene core allows for a significant degree of conformational freedom. The rotation around the various carbon-carbon single bonds in the alkyl chain and the ether linkage results in numerous possible conformations. scribd.com The stability of these different conformations is influenced by factors such as steric hindrance and intramolecular interactions. numberanalytics.com For example, in substituted cyclohexanes, the equatorial position of a substituent is generally more stable than the axial position due to reduced steric strain from 1,3-diaxial interactions. sapub.org

Computational molecular modeling is a powerful tool for investigating the molecular architecture and conformational preferences of molecules. wisc.edunih.gov By calculating the potential energy surface as a function of dihedral angles, the most stable conformers can be identified. auremn.org.brmdpi.com These theoretical calculations, often performed in conjunction with experimental techniques like NMR, provide a detailed picture of the molecule's three-dimensional structure. auremn.org.br Molecular modeling can also be used to visualize the electrostatic potential on the molecular surface, offering insights into how the molecule might interact with other species. wisc.edu

The following table highlights key aspects of conformational and molecular architecture studies of this compound:

Analysis TypeMethodologyInsights Gained for this compound
Conformational Analysis Study of different spatial arrangements of atoms due to bond rotation. numberanalytics.comUnderstanding the flexibility of the dodecyl chain and the overall shape of the molecule.
Molecular Modeling Computational techniques to predict molecular structure and properties. nih.govDetermination of the lowest energy conformations and visualization of molecular orbitals. wisc.eduarxiv.org
Potential Energy Surface (PES) Scan Calculation of energy as a function of dihedral angle rotation. mdpi.comIdentification of stable conformers and the energy barriers between them. auremn.org.br

Advanced Applications in Material Science

Integration into Nanomaterials Synthesis

The utility of dodecylphenoxybenzene derivatives is particularly evident in the field of nanotechnology, where control over particle size, stability, and morphology is paramount. These compounds act as essential auxiliaries in the bottom-up fabrication of various nanostructures.

Role as a Surfactant in Nanoparticle Formulation and Stability

Sulfonated this compound, commercially known as Dowfax® 2A1, is widely utilized as an anionic surfactant or emulsifier in emulsion and miniemulsion polymerization techniques. researchgate.netresearchgate.netresearchgate.net These polymerization methods are fundamental for producing a wide array of polymeric nanoparticles. The primary role of the surfactant is to reduce the interfacial tension between the water phase and the monomer droplets, facilitating the formation of stable micelles. These micelles act as "nanoreactors" where polymerization is initiated and proceeds, leading to the formation of uniform polymer nanoparticles. researchgate.net

The concentration and type of surfactant are critical parameters that influence the nanoparticle synthesis. For instance, in miniemulsion polymerization, the surfactant concentration affects the final droplet size and the nucleation mechanisms during the polymerization process. researchgate.net Studies have demonstrated the use of sodium this compound disulfonate in the synthesis of various nanoparticles, including those made from butyl methacrylate (B99206), styrene, and methyl methacrylate, showcasing its versatility. researchgate.netresearchgate.netresearchgate.net The stability imparted by the surfactant layer on the nanoparticle surface prevents agglomeration, ensuring a stable colloidal dispersion, which is essential for most nanotechnology applications.

Table 1: Selected Studies on Nanoparticle Synthesis Using this compound Derivatives

Polymerization MethodMonomer(s)Surfactant UsedKey FindingReference
Emulsion PolymerizationButyl Methacrylate (BMA)Disodium (B8443419) this compound disulfonateInvestigation of polymerization kinetics with an oil-soluble initiator. researchgate.net
Miniemulsion PolymerizationStyrene (St), Allyl Methacrylate (ALMA)Dowfax 2A1Synthesis of core-interlayer-shell particles for photonic crystals. mdpi.com
Emulsion PolymerizationMethyl Methacrylate (MMA), Allyl Methacrylate (ALMA)Dowfax 2A1Creation of cross-linked PMMA core particles for subsequent shell growth. acs.orgsemanticscholar.org
Emulsion PolymerizationStyrene (St), Ethyl Acrylate (EA)Dowfax 2A1Formulation of core-shell latexes with specific thermal properties. nih.govgoogle.com

Dispersion and Functionalization of Carbon Nanotubes

The exceptional mechanical and electronic properties of carbon nanotubes (CNTs) are often hindered by their poor solubility and tendency to bundle together. Surfactants play a crucial role in overcoming this challenge. The sulfonated derivative of this compound, sodium dodecyl(sulphonatophenoxy)benzenesulphonate (SDBS), has been shown to be effective in dispersing and stabilizing CNTs in aqueous solutions.

The mechanism involves the adsorption of the surfactant molecules onto the CNT surface. The hydrophobic this compound part of the molecule interacts with the non-polar surface of the CNT, while the hydrophilic sulfonate groups extend into the aqueous medium. This creates a repulsive electrostatic or steric barrier between the individual nanotubes, preventing their re-aggregation and leading to a stable dispersion. Research has demonstrated that enhancing the stability of carbon nanotube dispersions with SDBS is beneficial for their application in advanced sensors and separation membranes.

Development of Functional Materials Utilizing this compound

The role of this compound derivatives extends beyond nanoparticle synthesis to the creation of larger, structured materials with specific functionalities. By controlling the assembly and processing of the nanoparticle building blocks, advanced materials with tailored properties can be engineered.

Porous Materials for Adsorption Applications

Polymers synthesized via emulsion polymerization, using this compound derivatives as surfactants, can serve as precursors for functional porous materials. While the surfactant itself does not typically form the pores, it is instrumental in creating the initial polymer particles that are later processed into a porous structure. For example, polymer nanoparticles can be used as sacrificial templates. After creating a solid matrix around the nanoparticles, the original polymer particles are removed (e.g., by thermal decomposition), leaving behind a network of interconnected pores.

In one study, polymers synthesized through emulsion polymerization were found to have interconnected droplets, creating a porous solid mass. researchgate.net Furthermore, nanocomposites created using emulsion polymerization techniques have been examined for their ability to remove heavy metals, such as samarium, from solutions, indicating their potential as adsorption materials. The synthesis of the initial polymer latex is a critical step where surfactants like this compound derivatives ensure the formation of uniform precursor particles.

Design of Advanced Polymer Architectures

Emulsion and miniemulsion polymerization techniques, facilitated by surfactants like this compound disulfonate, offer remarkable control over the final polymer architecture. This enables the design of complex structures beyond simple spheres, such as core-shell and multi-layer particles. mdpi.comacs.orgnih.gov

In a typical core-shell synthesis, a "seed" or core particle is first created. Then, in a subsequent polymerization step, a different monomer is polymerized onto the surface of the core, forming a shell. acs.orgsemanticscholar.orgnih.govgoogle.com This method allows for the combination of different polymer properties within a single nanoparticle. For instance, a hard, rigid core can be combined with a soft, flexible shell, or vice-versa. google.com Researchers have successfully synthesized various advanced architectures, including:

Core-shell particles with a poly(methyl methacrylate) core and a poly(acrylonitrile-co-styrene) shell for use in photonic materials. acs.org

Hybrid organic/inorganic particles by coating polymer cores with a shell of siloxane-containing monomers. nih.gov

Multi-layer particles with distinct core, interlayer, and shell compositions for applications like pressure-responsive photonic crystals. mdpi.com

This precise control over polymer architecture is crucial for developing advanced materials for coatings, adhesives, and photonic devices. researchgate.netgoogle.comepo.org

Role As a Surfactant in Emulsion Systems

Emulsification Mechanisms in Polymerization Processes

Emulsion polymerization is a complex process that typically involves an oil-in-water emulsion, where monomer droplets are dispersed in a continuous water phase with the aid of a surfactant. wikipedia.org Dodecylphenoxybenzene-based surfactants, such as disodium (B8443419) this compound disulfonate, are instrumental in this process. researchgate.net They facilitate the formation and stabilization of monomer droplets and micelles in the aqueous phase. walshmedicalmedia.compcc.eu

The primary mechanism begins with the dispersion of a monomer in an aqueous solution containing the surfactant. wikipedia.org The surfactant molecules, possessing both hydrophobic and hydrophilic moieties, arrange themselves at the interface between the monomer and water, reducing the interfacial tension and allowing for the formation of small, stable monomer droplets. pcc.eu Concurrently, excess surfactant molecules in the water form micelles, which are microscopic aggregates that encapsulate a small amount of the monomer. wikipedia.orgwalshmedicalmedia.com

Polymerization is typically initiated by a water-soluble initiator. wikipedia.org The resulting free radicals in the aqueous phase primarily enter the monomer-swollen micelles, where polymerization begins. researchgate.netresearchgate.net These micelles provide a locus for the polymerization reaction, leading to the formation of polymer particles. wikipedia.org The larger monomer droplets act as reservoirs, continuously supplying monomer to the growing polymer particles by diffusion through the water phase. walshmedicalmedia.comnih.gov

Influence on Polymerization Kinetics and Reaction Rate

The presence and concentration of this compound surfactants significantly influence the kinetics of emulsion polymerization. researchgate.net

Effect on Initiation and Chain Transfer Mechanisms

The initiation of polymerization in emulsion systems is a multifaceted process. When a water-soluble initiator is used, it generates free radicals in the aqueous phase. researchgate.net These radicals can then initiate polymerization with monomer molecules dissolved in the water or, more significantly, enter the monomer-swollen micelles to start the polymer chains. researchgate.netresearchgate.net The efficiency of this initiation step can be influenced by the surfactant concentration. A higher surfactant concentration leads to a greater number of micelles, increasing the probability of radical capture and initiation. nih.gov

Chain transfer is a reaction where the activity of a growing polymer chain is transferred to another molecule, which can include the monomer, polymer, solvent, or a specific chain transfer agent. wikipedia.org This process affects the molecular weight of the resulting polymer. wikipedia.org While the direct role of this compound as a chain transfer agent is not extensively documented, its influence on the partitioning of monomers and other species between the aqueous and organic phases can indirectly affect chain transfer reactions.

Impact on Overall Polymerization Rate

Research on the emulsion polymerization of butyl methacrylate (B99206) using disodium this compound disulfonate as the emulsifier demonstrated that the exponent of the emulsifier concentration in the equation for the polymerization rate was 0.56 in the initial interval and 0.36 in the second interval. researchgate.net This indicates a significant positive correlation between the surfactant concentration and the polymerization rate.

Parameter Influence on Polymerization Rate Reference
Increasing Surfactant ConcentrationIncreases the number of micelles and polymer particles, leading to a higher overall rate. researchgate.netnih.gov
Initiator TypeWater-soluble initiators generate radicals in the aqueous phase that enter micelles. researchgate.netresearchgate.net

Control of Particle Nucleation and Morphological Characteristics in Emulsion Polymerization

The nucleation of polymer particles is a critical step in emulsion polymerization that dictates the final particle size and distribution, which in turn influences the properties of the polymer latex. researchgate.netresearchgate.net this compound surfactants are central to controlling this process. The number of particles formed is strongly dependent on the surfactant concentration; a higher concentration leads to a larger number of smaller particles. pcc.eunih.gov

The morphology of the final polymer particles, especially in the case of composite particles like core-shell structures, is governed by a combination of thermodynamic and kinetic factors. mpg.deehu.eus The surfactant can influence the interfacial tension between the different polymer phases and the aqueous medium, thereby affecting the final particle morphology. The controlled addition of monomers and surfactants during the polymerization process allows for the creation of structured latex particles with specific properties. mpg.de

The mechanism of particle formation can be influenced by whether the polymerization occurs primarily in micelles (micellar nucleation) or from the precipitation of oligomeric radicals formed in the aqueous phase (homogeneous nucleation). nih.gov The presence of surfactants like this compound favors micellar nucleation.

Interfacial Phenomena and Micellar Behavior of this compound Surfactants

The behavior of this compound surfactants at interfaces and their tendency to form micelles are fundamental to their function in emulsion polymerization. These surfactants adsorb at the oil-water interface, reducing the interfacial tension and stabilizing the emulsion. pcc.eu The effectiveness of a surfactant is often characterized by its ability to lower surface tension and its critical micelle concentration (CMC).

Critical Micelle Concentration Studies

The critical micelle concentration (CMC) is the concentration of a surfactant above which micelles form spontaneously. mdpi.com This is a key parameter as it determines the onset of micelle formation, which is crucial for the nucleation of polymer particles in emulsion polymerization. researchgate.net Below the CMC, the surfactant molecules exist primarily as individual molecules in the solution and at interfaces. mdpi.com

Various techniques are employed to determine the CMC of surfactants, including conductivity measurements, surface tension measurements, and fluorescence spectroscopy. researchgate.netnih.gov For sodium dodecylbenzenesulfonate, a related anionic surfactant, the CMC has been studied at different temperatures. For instance, at 25°C, the CMC was determined to be 1.52x10⁻³ M by PVC electrodes and 1.47x10⁻³ M by a Na⁺ selective electrode. eiu.edu

The table below presents the Critical Micelle Concentration (CMC) of Sodium Dodecylbenzenesulfonate at various temperatures, as determined by different measurement techniques. eiu.edu

Temperature (°C)CMC by PVC Electrode (M)CMC by Na⁺ Electrode (M)CMC by Conductivity (M)
151.63 x 10⁻³1.62 x 10⁻³-
19.1 - 19.31.48 x 10⁻³1.37 x 10⁻³-
251.52 x 10⁻³1.47 x 10⁻³1.62 x 10⁻³
40.5 - 41.61.73 x 10⁻³1.98 x 10⁻³-

Counterion Binding and Electrolyte Interactions

The addition of electrolytes, such as simple salts, to a solution of an anionic surfactant like this compound sulfonate has a pronounced effect on micelle formation. The presence of salt in the aqueous phase helps to neutralize the surface charges on the micelles, thereby reducing the electrostatic repulsion between the surfactant headgroups. orientjchem.org This facilitates the aggregation of surfactant monomers into micelles at a lower concentration. This phenomenon, often referred to as a "salting-out" effect, leads to a decrease in the critical micelle concentration (CMC). orientjchem.orgias.ac.in

Table 1: Effect of Electrolytes on the Critical Micelle Concentration (CMC) of Sodium Dodecylbenzene Sulphonate (SDBS) at 298.15 K. ias.ac.in
ElectrolyteConcentration (mmol/L)CMC of SDBS (mmol/L)
None01.85
NaCl11.60
51.15
100.90
KCl11.50
51.05
100.80
MgCl₂11.10
50.65
100.45

Micelle Morphology and Growth Dynamics

The self-assembly of this compound sulfonate monomers in an aqueous solution leads to the formation of aggregates known as micelles. The shape, size, and growth of these micelles are governed by a delicate balance of intermolecular forces and are influenced by factors such as surfactant concentration, temperature, and the presence of electrolytes. At concentrations just above the CMC, surfactant monomers typically aggregate to form roughly spherical or ellipsoidal micelles. jsirjournal.compku.edu.cn Each micelle is a dynamic entity, composed of a specific number of surfactant molecules (the aggregation number) in equilibrium with free monomers in the solution. pku.edu.cn

The transition between different micellar shapes can sometimes be marked by a second critical concentration, which may signal a shift from spherical to rod-like aggregates. pku.edu.cnmdpi.com The dynamics of these systems are complex, as wormlike micelles can entangle to form a transient network, imparting viscoelastic properties to the solution. pku.edu.cn These structures are in constant flux, capable of breaking and reforming in response to changing conditions. pku.edu.cn Studies on 4-dodecylbenzene sulfonic acid (DBSA), the acid form of the surfactant, have even shown a concentration-driven transition from micelles to vesicles, which are enclosed bilayer structures. rsc.org

Table 2: Micellar Properties and Morphology of Dodecylbenzene Sulfonate Derivatives Under Various Conditions.
CompoundConditionAggregation NumberMorphology/StructureTypical SizeSource
Sodium Dodecylbenzene Sulphonate (SDBS)Aqueous SolutionNot specifiedMore spherical and more tightly packed core compared to SDS~20.0 Å mean radius rsc.org
Dodecylbenzenesulfonate (DBS) / Benzene (B151609)Solute-Saturated MicelleLower than DBS/DodecaneLarger area per head group; Benzene moves freely within micelleNot specified nih.gov
Dodecylbenzenesulfonate (DBS) / DodecaneSolute-Saturated MicelleHigher than DBS/BenzeneSmaller area per head group; Dodecane confined to micelle coreNot specified nih.gov
4-Dodecylbenzene Sulfonic Acid (DBSA)Aqueous Solution (~2.14 mM)Not specifiedMicelle-to-vesicle transition; Coexistence of micelles and unilamellar vesicles~80 nm (vesicles) rsc.org

Mechanistic Studies of Catalysis

Dodecylphenoxybenzene as a Component or Ligand in Catalytic Systems

This compound and structurally similar molecules can function within catalytic systems in two primary capacities: as a passive component that creates a favorable reaction environment or as an active ligand that directly participates in the catalytic cycle. acsgcipr.orgwikipedia.org When used as a surfactant in micellar catalysis, its role is primarily as a component that self-assembles to form nanoreactors, concentrating reactants and influencing reaction kinetics. nih.govsigmaaldrich.com In this context, the this compound molecule itself does not typically catalyze the reaction but facilitates it by creating a microenvironment distinct from the bulk solution. acsgcipr.org

Alternatively, molecules with phenoxy groups can act as ligands, binding to a metal center to form a catalyst. In such complexes, the ligand is not merely a spectator but can be an "actor," directly involved in bond-breaking or bond-forming processes with the substrate. wikipedia.org This concept, known as metal-ligand cooperativity, involves the ligand working in concert with the metal to facilitate the reaction. wikipedia.org Ligands can also be "hemilabile," meaning they contain at least two different coordinating groups, one of which can be easily displaced from the metal center while the other remains bound. wikipedia.org This property allows for the coordination of reactants and subsequent ejection of products, enhancing the catalytic turnover rate. wikipedia.org While specific research on this compound as a catalytic ligand is not extensively detailed in the provided context, its phenoxy group represents a potential coordination site for metal-based catalysts.

Micellar Catalysis in Organic Reactions

Micellar catalysis has emerged as a significant strategy in green chemistry, often utilizing water as a benign bulk solvent. acsgcipr.org This methodology employs surfactants, which are amphiphilic molecules with a hydrophobic tail and a hydrophilic head, to form spherical aggregates called micelles when their concentration in water exceeds the critical micelle concentration (CMC). nih.govunimib.it These micelles possess a nonpolar, lipophilic core that can solubilize and concentrate organic reactants and catalysts, effectively creating micro-reactors within the aqueous medium. nih.govsigmaaldrich.com This high local concentration of reagents within the micelle often leads to a significant acceleration of reaction rates compared to the same reactions run in conventional organic solvents. nih.gov

The process is dynamic, with micelles constantly forming and disaggregating, which facilitates the exchange of reactants and products between the micellar interior and the bulk solution. nih.gov The effectiveness of micellar catalysis depends on the surfactant's ability to create micelles of a specific size and shape that can efficiently host the reactants and the catalyst. acsgcipr.orgunimib.it

Influence of Positional Isomerism on Catalytic Efficiency

The specific placement of functional groups on a surfactant molecule, known as positional isomerism, can profoundly impact its physicochemical properties and, consequently, its efficiency in micellar catalysis. nih.govrsc.org Studies on analogous compounds, such as the positional isomers of sodium para-dodecyl benzene (B151609) sulfonate, demonstrate that varying the attachment point of the hydrophilic headgroup along the alkyl chain affects properties like solubility and self-assembly. nih.gov

This influence stems from molecular packing constraints. nih.gov The geometry of the surfactant molecule dictates how efficiently it can pack into a micellar structure. For example, a headgroup positioned centrally on the dodecyl chain results in a bulkier, T-shaped molecule compared to one where the headgroup is at the terminal position. This difference in shape alters the critical micelle concentration (CMC), aggregation number, and even the shape of the resulting micelles. nih.gov These structural changes in the micellar nanoreactor can, in turn, affect the catalytic efficiency by altering the solubilization of reactants and the environment in which the reaction occurs. rsc.org While direct data for this compound isomers is not provided, the principles observed in similar surfactant systems suggest that catalytic outcomes could be tuned by selecting the appropriate positional isomer.

Table 1: Illustrative Impact of Positional Isomerism on Surfactant Properties

This table illustrates the expected trends in physicochemical properties based on the principles of positional isomerism in alkyl benzene-based surfactants. The values are hypothetical and for comparative purposes.

Isomer Position (Attachment on Dodecyl Chain)Molecular ShapeExpected Critical Micelle Concentration (CMC)Micelle ShapeExpected Catalytic Efficiency
1-position (Terminal)More LinearLowerMore SphericalHigher
6-position (Central)More T-shapedHigherPotentially Rod-likeLower

Effect of Counterion Variations on Reaction Kinetics

In catalytic systems involving ionic surfactants, the nature of the counterion associated with the surfactant's headgroup can significantly modulate reaction kinetics. govtsciencecollegedurg.ac.inniscpr.res.in Counterions influence the thermodynamics of micellization and the structure of the micellar interface. researchgate.net The addition of salts or the variation of the surfactant's counterion can alter the electrostatic repulsions between the ionic headgroups at the micelle's surface. govtsciencecollegedurg.ac.inresearchgate.net

Smaller, less hydrated counterions (e.g., Cs⁺ compared to Li⁺ for an anionic surfactant) can bind more tightly to the micellar surface. researchgate.net This enhanced binding neutralizes the surface charge more effectively, which reduces repulsion between the headgroups and promotes the formation of micelles at a lower concentration (a lower CMC). researchgate.net This change in the micellar environment can impact the reaction in several ways:

Concentration Effect : By altering the CMC and aggregation number, counterions can change the number of micelles and the local concentration of reactants within them. govtsciencecollegedurg.ac.in

Interfacial Properties : The counterion can affect the polarity and hydration of the micellar interface, which may be the site of reaction for certain catalytic processes.

Reactant Binding : In some cases, counterions may compete with charged reactants for binding sites on the micelle, potentially inhibiting the reaction. niscpr.res.in

Studies on various ionic surfactants have shown that the rate of micellar-catalyzed reactions can be enhanced by the addition of electrolytes, as the counterions facilitate more compact micellar structures that are more efficient as nanoreactors. govtsciencecollegedurg.ac.in

Table 2: General Effect of Counterion on Micellar Properties for Anionic Surfactants

This table summarizes the established trends for how different alkali metal counterions affect the properties of anionic surfactant micelles.

CounterionHydrated RadiusBinding Affinity to MicelleEffect on CMCEffect on Electrostatic Repulsion
Li⁺LargestWeakestHighestLeast Reduction
Na⁺IntermediateIntermediateIntermediateIntermediate Reduction
K⁺SmallerStrongerLowerGreater Reduction
Cs⁺SmallestStrongestLowestGreatest Reduction

Investigations into Heterogeneous Catalysis and Surface Interactions

Heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. wikipedia.org The process occurs at the catalyst's surface and involves a sequence of steps: adsorption of reactants, reaction on the surface, and desorption of products. unizin.orgappliedcatalysts.com The effectiveness of a heterogeneous catalyst is highly dependent on its surface area and the nature of the active sites. appliedcatalysts.com

A molecule like this compound could be involved in heterogeneous catalysis as a ligand that modifies a solid-supported catalyst. nih.gov Ligand-directed heterogeneous catalysis is an emerging field where organic ligands are used to tune the surface structure and electronic properties of a metal catalyst, thereby controlling selectivity. nih.gov For example, a ligand layer can promote the adsorption of a reactant in a specific orientation, favoring a desired reaction pathway over others. nih.gov

The interaction between molecules and the catalyst surface is critical. nih.gov Reactants must first adsorb onto the surface, a process that can be either physical (physisorption) or chemical (chemisorption). wikipedia.org Accurate descriptions of these molecule-surface interactions are essential for designing effective catalysts. nih.gov The surface of a catalyst can be functionalized with molecules that create specific binding pockets or active sites, enhancing both activity and selectivity for complex transformations. mpg.de

Environmental Transformation and Fate

Biodegradation Mechanisms and Pathways

There is a notable absence of scientific studies detailing the biodegradation of Dodecylphenoxybenzene. Consequently, information on the microbial processes, intermediate products, and oxidative transformation pathways is not available.

Microbial Degradation Processes

No studies were identified that investigate the microbial degradation of this compound. The microorganisms capable of metabolizing this compound and the specific enzymatic pathways involved have not been documented.

Identification of Intermediate Products in Biodegradation

Without studies on the biodegradation of this compound, there is no information on any potential intermediate or final degradation products.

Oxidative Transformation Processes (Chain-Shorting, Ring-Opening)

The oxidative transformation of this compound, including potential mechanisms such as the shortening of the dodecyl chain or the opening of the aromatic rings, has not been described in the reviewed literature.

Abiotic Transformation Processes

Information regarding the non-biological degradation of this compound in the environment is also scarce.

Hydrolysis Kinetics in Aquatic Environments

No data on the hydrolysis kinetics of this compound in aquatic environments was found. The rate of its reaction with water under various pH and temperature conditions has not been reported.

Photodegradation Pathways

There is no available information on the photodegradation pathways of this compound. The effects of sunlight on its chemical structure and the resulting photoproducts have not been investigated.

While research exists for structurally related compounds, such as dodecylphenol, this information cannot be directly extrapolated to this compound without significant scientific uncertainty. Therefore, to maintain scientific accuracy, this article cannot provide speculative degradation pathways or data from analogous compounds.

Environmental Distribution and Mobility

The environmental distribution and mobility of this compound are dictated by its physicochemical properties, particularly its expected low water solubility and high lipophilicity, characteristic of alkylphenols and their derivatives. When released into the environment, it is anticipated to partition preferentially to organic matter in soil and sediment, limiting its mobility in aqueous systems.

Sorption to Environmental Matrices (Soil, Sediment)

The sorption of this compound to soil and sediment is a key process governing its environmental fate and transport. Due to its structural similarity to other long-chain alkylphenols, such as dodecylphenol, it is expected to exhibit strong sorption to environmental matrices rich in organic carbon.

A report by the UK Environment Agency on para-C12-alkylphenols (dodecylphenol and tetrapropenylphenol) concluded that these substances are expected to partition mainly to soil and sediment upon environmental release. This behavior is attributed to their high hydrophobicity. The same report identified dodecylphenol as a potentially "persistent, bioaccumulative and toxic (PBT)" substance, underscoring the significance of its accumulation in solid environmental compartments.

Research on alkylphenol ethoxylates (APEs), which share structural similarities with this compound, further supports this expectation. The degradation products of APEs, including nonylphenol (NP) and octylphenol (OP), have high octanol-water partition coefficients (Kow), indicating a strong tendency to sorb to sediments. For instance, environmental monitoring has revealed concentrations of nonylphenol in sediments ranging from less than 0.1 to 13,700 µg/kg in the United States, reflecting its high affinity for particulate matter. Given that this compound possesses a long dodecyl chain, its sorption potential is likely to be comparable to or greater than that of nonylphenol.

The sorption of similar compounds, like sodium dodecylbenzene sulfonate (SDBS), to marine sediments has been shown to be influenced by factors such as salinity, pH, and temperature, with sorption generally increasing with higher salinity, lower pH, and lower temperature. While this compound is a non-ionic compound, the principles of hydrophobic partitioning suggest that its association with soil and sediment organic matter will be the dominant sorption mechanism.

Table 1: Predicted Sorption Behavior of this compound based on Analogues

Compound Class Key Physicochemical Property Predicted Sorption Behavior to Soil/Sediment
Long-chain Alkylphenols High Lipophilicity / High K_ow Strong partitioning to organic matter
Dodecylphenol Expected to partition mainly to soil and sediment High sorption potential

This table is based on data for structurally similar compounds due to the lack of specific experimental data for this compound.

Leaching and Runoff Potentials

The potential for this compound to leach through the soil profile into groundwater or be transported via surface runoff is considered to be low. This is a direct consequence of its strong sorption to soil and sediment particles. Chemicals that are tightly bound to soil are less available for transport by water.

The primary hazard associated with dodecylphenol, a close analogue, is considered to be the threat to the environment upon release, with immediate steps recommended to limit its spread. Its liquid nature allows for potential penetration into the soil, but its strong sorption characteristics would limit subsequent leaching to groundwater.

Studies on other hydrophobic organic compounds, such as certain antibiotics, have shown that even with some potential for transport, the vast majority of the substance remains in the soil, with less than 5% of the applied amount being lost to leaching and runoff. For this compound, with its anticipated high sorption coefficient, the percentage lost to these transport pathways would likely be even lower.

The environmental risk evaluation of para-C12-alkylphenols suggests that direct releases to the terrestrial compartment are unlikely based on its production and use patterns. However, any incidental releases would likely result in localized contamination of soil and sediment with minimal potential for widespread transport via leaching or runoff.

Modeling of Environmental Fate Processes

Predictive environmental fate models are essential tools for assessing the potential risks of chemicals in the absence of extensive experimental data. For this compound, such models can provide valuable insights into its environmental behavior, distribution, and persistence.

Development and Validation of Predictive Environmental Fate Models

The development and validation of predictive environmental fate models for specific compounds like this compound are often challenging due to the scarcity of detailed experimental data. In such cases, models are often developed for broader classes of chemicals with similar structural and physicochemical properties. In silico tools and quantitative structure-activity relationship (QSAR) models are frequently employed to estimate key environmental parameters.

The validation of these models is a critical step and ideally involves comparing model predictions with measured environmental concentrations. However, for data-poor substances like this compound, a "weight-of-evidence" approach is often adopted, where the model's predictions for structurally similar and better-studied compounds are used to infer its reliability.

Assessment of Environmental Compartmentalization and Transport

Based on its chemical structure, environmental fate models would predict that this compound will predominantly compartmentalize into soil and sediment. The high lipophilicity, inferred from its long alkyl chain and aromatic rings, would result in a high octanol-water partition coefficient (Kow) and soil organic carbon-water partition coefficient (Koc).

Models would likely predict negligible partitioning to the atmosphere due to an expected low vapor pressure. Any atmospheric transport and subsequent deposition are anticipated to be negligible. Similarly, due to its low water solubility and high sorption potential, the concentration in the aqueous phase is expected to be low, limiting its transport in surface waters.

The UK Environment Agency's evaluation of para-C12-alkylphenols indicated that while the substance is acutely toxic to aquatic organisms, its strong partitioning to sediment is the primary factor controlling its environmental distribution. The predicted no-effect concentration (PNEC) for freshwater aquatic organisms was determined to be 0.04 µg/L, highlighting the potential risk to aquatic life despite its low mobility.

Table 2: Predicted Environmental Compartmentalization of this compound

Environmental Compartment Predicted Partitioning Behavior Rationale
Soil and Sediment High High lipophilicity and sorption to organic matter
Water Low Low water solubility and high sorption to solids
Air Negligible Expected low vapor pressure

This table represents predicted behavior based on the properties of structurally similar compounds.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. nih.govmdpi.com These methods solve approximations of the Schrödinger equation to determine the electron density distribution, which governs a molecule's geometry, energy, and reactivity. mdpi.com For a molecule like dodecylphenoxybenzene, DFT calculations can elucidate its three-dimensional structure and provide a wealth of information about its chemical behavior.

Key Reactivity Descriptors: The electronic structure calculations yield several key parameters, known as global reactivity descriptors, which predict the molecule's stability and reactivity. mdpi.com These are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate an electron. A higher HOMO energy indicates a greater propensity for electron donation, making the molecule a better nucleophile.

LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO corresponds to the molecule's ability to accept an electron. A lower LUMO energy suggests a greater ease of accepting an electron, indicating a more electrophilic nature. nih.gov

Energy Gap (Egap): The difference between the LUMO and HOMO energies (Egap = ELUMO - EHOMO) is a crucial indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Chemical Potential (μ): Represents the tendency of electrons to escape from the system. It is calculated as (EHOMO + ELUMO) / 2. mdpi.com

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. mdpi.com

Studies on similar molecules, like dodecylbenzenesulfonate (DBS-), have used DFT to investigate interactions with various ions. pku.edu.cnresearchgate.net Such calculations reveal that DBS- can bind stably with cations, and the binding energy is influenced by the properties of both the cation and the surrounding solvent. pku.edu.cnresearchgate.net For this compound, similar calculations would reveal how the phenoxy group influences the electronic properties and potential interaction sites compared to a sulfonate group.

Molecular Electrostatic Potential (MESP): Another valuable output is the Molecular Electrostatic Potential (MESP) map. The MESP illustrates the charge distribution across the molecule's surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). mdpi.com These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. mdpi.com For this compound, the MESP would likely show negative potential around the oxygen atom of the phenoxy group, indicating a likely site for interaction with electrophiles or for hydrogen bonding. mdpi.com

Table 8.1: Representative Global Reactivity Descriptors Calculated via DFT
DescriptorFormulaInterpretation
HOMO Energy (EHOMO)-Electron-donating ability
LUMO Energy (ELUMO)-Electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity and stability
Chemical Potential (μ)(EHOMO + ELUMO)/2Electron escaping tendency
Chemical Hardness (η)(ELUMO - EHOMO)/2Resistance to charge transfer
Electrophilicity Index (ω)μ²/2ηPropensity to accept electrons

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. pku.edu.cn By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed insight into the dynamic evolution of the system, revealing information about conformational changes, diffusion, and the formation of molecular aggregates. nih.govwhiterose.ac.uk

To perform an MD simulation, a force field is required. A force field is a set of parameters and equations that defines the potential energy of the system as a function of the atomic coordinates, describing interactions like bond stretching, angle bending, and non-bonded forces (van der Waals and electrostatic). nih.gov Force fields such as GROMOS, CHARMM, and OPLS are commonly used for organic molecules. nih.gov

For this compound, MD simulations could be employed to investigate several phenomena:

Behavior at Interfaces: Similar to studies on sodium dodecyl benzene (B151609) sulfonate (SDBS), MD simulations can model the adsorption and arrangement of this compound molecules at interfaces, such as air/water or solid/liquid. pku.edu.cn These simulations can reveal how the molecules orient themselves, with the hydrophobic dodecyl tail and phenyl group interacting favorably away from water and the more polar phenoxy group interacting with the aqueous phase.

Micelle Formation: MD simulations are widely used to study the aggregation of surfactant molecules into micelles in a solvent. nih.govnih.gov Starting from a random distribution of this compound molecules in water, a simulation can track their self-assembly into spherical or other aggregate structures. pku.edu.cn Analysis of these simulations provides information on micelle size, shape, the density distribution of different parts of the molecule within the micelle, and the dynamics of individual molecules entering and leaving the aggregate. nih.gov

Interaction with Other Molecules: A study of benzene alkylation with 1-dodecene (B91753) catalyzed by immobilized ionic liquids used MD simulations to understand the interfacial characteristics. sciopen.com The simulations showed how the reactants enrich and diffuse near the catalyst interface. sciopen.com Similarly, MD could model how this compound interacts with other solutes, polymers, or surfaces, which is crucial for applications in formulation science and material engineering.

The output of an MD simulation is a trajectory file, which contains the positions and velocities of all atoms at discrete time steps. Analysis of this trajectory can yield properties like radial distribution functions (to understand local structure), diffusion coefficients, and conformational dynamics. nih.gov

Table 8.2: Information Obtainable from MD Simulations of this compound Systems
PropertyDescriptionRelevance
Structural Properties
Radius of GyrationA measure of the overall size and compactness of a micelle or aggregate.Characterizes the shape and stability of self-assembled structures.
Radial Distribution Function (RDF)Describes the probability of finding a particle at a distance r from another particle.Reveals the local ordering of solvent molecules around the surfactant or ions around the headgroup. nih.gov
Solvent Accessible Surface Area (SASA)The surface area of the molecule or aggregate that is accessible to the solvent.Quantifies the extent of hydrophobic/hydrophilic interactions.
Dynamical Properties
Diffusion CoefficientThe rate at which molecules move through the solvent.Important for understanding mass transport and reaction kinetics. sciopen.com
Conformational AnalysisStudy of the different shapes (conformations) the molecule adopts over time.Reveals the flexibility of the dodecyl chain and the orientation of the phenoxybenzene group.

Statistical Thermodynamics of Molecular Aggregates

Statistical thermodynamics bridges the gap between the microscopic properties of molecules, as determined by quantum mechanics and molecular dynamics, and the macroscopic thermodynamic properties of the bulk system (e.g., free energy, enthalpy, entropy). When this compound molecules self-assemble into aggregates like micelles, statistical thermodynamics can be used to understand the driving forces behind this process.

MD simulations provide the raw data (atomic positions and velocities) from which thermodynamic quantities can be calculated. Advanced sampling techniques within MD simulations can be used to compute the free energy landscape of processes like micellization. Methods such as umbrella sampling or thermodynamic integration can determine the potential of mean force (PMF) along a coordinate representing the association or dissociation of surfactant molecules, providing quantitative values for the free energy barriers and the stability of the resulting aggregates.

Key thermodynamic parameters for aggregation include:

Critical Micelle Concentration (CMC): The concentration at which micelles begin to form. While not directly calculated from a single simulation, thermodynamic models derived from simulation data can help predict it.

Gibbs Free Energy of Micellization (ΔG°mic): The change in free energy when a surfactant monomer moves from the bulk solution into the micelle. A negative value indicates a spontaneous process.

Enthalpy (ΔH°mic) and Entropy (ΔS°mic) of Micellization: These components reveal the nature of the driving force. For many surfactants, micellization is entropically driven (positive ΔS°mic) due to the hydrophobic effect.

Computational Approaches to Reaction Mechanisms and Catalysis

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including those involving or producing this compound. chemrxiv.org One of the primary industrial routes to similar compounds (linear alkylbenzenes) is the alkylation of benzene with long-chain alkenes (like 1-dodecene) using a catalyst. sciopen.com DFT calculations are particularly well-suited for studying such catalytic cycles. nih.gov

Mapping Reaction Pathways: By using computational methods, researchers can map the entire potential energy surface (PES) of a reaction. researchgate.net This involves:

Locating Reactants and Products: The geometries of the starting materials and final products are optimized to find their lowest energy structures.

Identifying Intermediates: Any stable molecules that exist along the reaction pathway between reactants and products are located and characterized.

Finding Transition States (TS): The highest energy point along the lowest energy path connecting a reactant/intermediate to the next step is the transition state. Locating the TS is critical as its energy determines the activation energy barrier for that step, which in turn governs the reaction rate. mdpi.com

For a reaction like the Friedel-Crafts alkylation of phenoxybenzene with 1-dodecene, computational studies could compare different potential pathways and catalysts. The calculations would identify the key intermediates (e.g., carbocations or catalyst-alkene complexes) and the transition states for each step. mdpi.com By comparing the activation energies of competing pathways, one can predict the most likely reaction mechanism and the expected regioselectivity (i.e., whether the dodecyl group attaches at the ortho, meta, or para position of the phenoxybenzene ring). nih.gov

These computational studies provide insights that are often difficult to obtain experimentally, such as the precise geometry of a fleeting transition state or the role of the catalyst in stabilizing intermediates. chemrxiv.org This understanding can guide the rational design of more efficient and selective catalysts. sciopen.com

Chemometric Approaches in Compound Analysis and Prediction

Chemometrics uses mathematical and statistical methods to analyze chemical data. It is employed to extract meaningful information from complex datasets and to build predictive models that relate a compound's structure to its properties. This approach is particularly powerful when combined with data from computational chemistry or analytical spectroscopy.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR): A primary application of chemometrics is the development of QSAR (for biological activity) or QSPR (for physical properties) models. For a series of related compounds, one would first calculate a set of numerical descriptors for each molecule. These descriptors can be derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges) or based on the molecular graph (e.g., topological indices, counts of specific functional groups).

Statistical techniques such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) are then used to build a mathematical model that correlates these descriptors with an experimentally measured property (e.g., solubility, boiling point, or toxicity).

For this compound and its isomers or related compounds, a QSPR model could be developed to predict properties without the need for synthesis and experimental measurement. For instance, by building a model based on a set of known alkylphenoxybenzenes, one could predict the critical micelle concentration or the environmental persistence of a new, unsynthesized analogue. PCA can also be used to classify compounds based on their reactivity descriptors calculated from DFT, grouping molecules with similar predicted behavior.

Analytical Methodologies for Dodecylphenoxybenzene Detection and Quantification

Spectrophotometric Determination Techniques

Spectrophotometry offers a range of methods for the quantitative analysis of chemical compounds based on the interaction of light with the substance. These techniques are often valued for their simplicity, speed, and cost-effectiveness.

UV-Vis Spectroscopy for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical tool used to identify, characterize, and quantify a wide array of molecular compounds. iajps.com The fundamental principle of this technique is based on the absorption of specific wavelengths of light by a sample, which provides insights into the substance's properties. jopir.in The analysis relies on Beer-Lambert's law, which establishes a linear relationship between the absorbance of light and the concentration of the absorbing species. iajps.com This method is known for its accuracy, simplicity, and broad range of applications, including the determination of molecular weight and the detection of impurities. jopir.in

UV-Vis spectroscopy can be employed for both qualitative and quantitative analyses. iajps.com The equipment operates within a wavelength range of 200nm to 800nm, enabling the analysis of both colorless compounds in the UV region and colored compounds in the visible region. jopir.in Its user-friendly nature, rapid analytical capabilities, and non-destructive properties have made it a prominent technique in various scientific fields, including environmental science for detecting chemicals in water sources. wepub.org

Ion Pair Formation with Organic Dyes

Spectrophotometric methods for determining anionic surfactants often involve the principle of extracting the surfactant as an ion pair with a cationic organic dye into a suitable organic solvent. researchgate.net The concentration of the anionic surfactant is then deduced by measuring the absorbance of the organic phase at the maximum absorption wavelength of the dye. researchgate.net

A common approach involves the formation of a colored complex between the target analyte and a specific dye. For instance, in the analysis of sodium dodecylbenzene sulphonate (SDBS), a method has been developed using Congo red, where the SDBS replaces the dye in a complex with cetylpyridinium chloride. researchgate.net Another method utilizes the formation of a yellow-colored complex between sodium dodecyl sulphate (SDS) and the cationic dye acridine orange, which is then extracted into toluene for measurement. researchgate.net Similarly, Malachite Green has been used to form a complex with Dodecyl Benzene (B151609) Sulphonate (DBS), which is then extracted with chloroform and measured via UV-Vis spectrophotometry at a wavelength of 623 nm. undana.ac.id These ion-pair extraction techniques can also be applied to pharmaceutical preparations for the identification of synthetic dyes. nih.gov

Chromatographic Separation Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds in complex matrices. It is particularly well-suited for the analysis of non-volatile or thermally unstable compounds. Reversed-phase HPLC is a routine method for the analysis of linear alkylbenzene sulfonate (LAS), a compound structurally related to dodecylphenoxybenzene. scielo.br

In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. For the separation of dodecylbenzene and its derivatives, C8 or C18 columns are commonly employed. scielo.br The mobile phase often consists of a mixture of methanol or acetonitrile and water, sometimes containing a salt like sodium perchlorate to improve separation. scielo.br HPLC can be coupled with various detectors, including Ultraviolet (UV), fluorescence, or Mass Spectrometry (MS), to enhance its analytical capabilities. scielo.br The versatility of HPLC allows for the tailoring of methods by adjusting columns and mobile phases to detect a wide range of substances.

ParameterHPLC Conditions for Related Compounds
Column C8 or C18 reversed-phase scielo.br
Mobile Phase Methanol/water with sodium perchlorate scielo.br or Acetonitrile/water sielc.com
Detector UV, Fluorescence, or Mass Spectrometry (MS) scielo.br
Application Separation of homologous series and isomers scielo.brnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the features of gas chromatography and mass spectrometry to identify different substances within a test sample. bepls.com It is an ideal technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds. bepls.com For the analysis of compounds like dodecylbenzene, a non-polar capillary column such as a DB-1 or DB-5 type is typically used with temperature programming. chromforum.org

The GC separates the components of the sample based on their volatility, and the MS detector then ionizes the separated components and identifies them based on their mass-to-charge ratio. mdpi.com This combination provides high selectivity and sensitivity. cdc.gov GC-MS is a recommended method by the EPA for its reliability in identifying compounds in samples containing multiple components. cdc.gov For trace-level analysis, it is crucial to use an inert flow path to ensure higher sensitivity, accuracy, and reproducibility. hpst.cz

ParameterGC-MS Conditions for Related Compounds
Column Non-polar capillary column (e.g., DB-1, DB-5) chromforum.org
Detector Mass Spectrometry (MS) cdc.gov
Ionization Electron Ionization (EI) cdc.gov
Application Identification and quantification of volatile and semi-volatile organic compounds bepls.com

Sample Preparation and Extraction Techniques

Sample preparation is a critical step in the analytical process, designed to convert a real-world sample into a form suitable for analysis. scispace.com This often involves separating the analytes from potentially interfering components of the matrix. tbzmed.ac.ir

For environmental samples, particularly water, Solid-Phase Extraction (SPE) has become a common technique, largely replacing traditional liquid-liquid extraction (LLE). scispace.com SPE offers advantages such as higher recoveries and greater potential for automation. scispace.com In SPE, the sample is passed through a solid adsorbent material that retains the analytes of interest, which are then eluted with a suitable solvent. tbzmed.ac.ir Hydrophilic-lipophilic polymeric and silica-based materials are commonly used as sorbents. tbzmed.ac.ir

For solid matrices like soil or sediment, Soxhlet extraction is a well-established technique for isolating phenolic compounds. researchgate.net However, modern methods like Microwave-Assisted Extraction (MAE) are gaining prominence as they are more efficient. researchgate.net Other advanced extraction techniques include Ultrasonication Assisted Extraction (UAE), Pressurized Fluid Extraction (PFE), and Supercritical Fluid Extraction (SFE). tbzmed.ac.ir The choice of extraction technique depends on the physical and chemical properties of both the analyte and the sample matrix. scispace.com

TechniqueDescriptionApplication
Solid-Phase Extraction (SPE) Analytes are extracted from a liquid sample by adsorption onto a solid sorbent, then eluted with a solvent. scispace.comtbzmed.ac.irPre-concentration and clean-up of liquid samples, such as wastewater. scispace.com
Liquid-Liquid Extraction (LLE) Separation of compounds based on their relative solubilities in two different immiscible liquids. mdpi.comStandard method for isolating phenolic compounds from water samples. researchgate.net
Soxhlet Extraction Continuous extraction of a compound from a solid material into a liquid solvent. researchgate.netIsolation of analytes from solid matrices like soil and sediment. researchgate.net
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat solvents in contact with a sample to partition analytes from the matrix into the solvent. researchgate.netEfficient extraction of compounds from solid samples. researchgate.net

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique for the extraction and concentration of organic compounds, such as this compound, from aqueous samples. The methodology leverages the partitioning of the analyte between a solid sorbent and the liquid sample matrix, offering advantages over traditional liquid-liquid extraction, including higher efficiency, reduced solvent consumption, and the potential for automation. sigmaaldrich.comwindows.net

The selection of the appropriate SPE sorbent is critical and is primarily based on the polarity of this compound. Given its structure, which consists of a nonpolar dodecyl chain and a phenoxybenzene group, a reversed-phase sorbent is typically employed. These sorbents, such as C18 (octadecyl) or polymeric materials, effectively retain nonpolar to moderately polar compounds from a polar matrix like water. epa.gov

A general SPE protocol for the extraction of this compound from a water sample would involve the following steps:

Sorbent Conditioning: The SPE cartridge is first conditioned with an organic solvent (e.g., methanol or acetonitrile) to activate the sorbent, followed by equilibration with reagent water or a buffer solution that matches the pH of the sample. This step ensures reproducible retention of the analyte.

Sample Loading: The aqueous sample, with its pH potentially adjusted to optimize the analyte's neutrality and retention, is passed through the conditioned cartridge. This compound partitions from the water onto the solid sorbent.

Washing: The cartridge is washed with a weak solvent (e.g., a mixture of water and a small percentage of organic solvent) to remove any co-adsorbed interfering compounds that are less strongly retained than this compound.

Elution: A small volume of a strong organic solvent (e.g., acetonitrile, methanol, or ethyl acetate) is used to disrupt the interaction between this compound and the sorbent, eluting the analyte from the cartridge into a collection vial. sigmaaldrich.com

The eluted extract can then be concentrated and analyzed using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 1: Illustrative Solid-Phase Extraction Protocol for Alkylphenols (as an analogue for this compound)

StepProcedureDetails
Sorbent C18 or PolymericSelection based on the nonpolar nature of the analyte.
Conditioning 5 mL Methanol, followed by 5 mL Reagent WaterTo activate the sorbent and ensure proper wetting.
Sample Loading 500 mL water sample (pH adjusted)Sample is passed through the cartridge at a controlled flow rate.
Washing 5 mL of 5% Methanol in WaterTo remove polar interferences.
Elution 5 mL of Acetonitrile or Ethyl Acetate (B1210297)To desorb the analyte from the sorbent.

Liquid-Liquid Extraction Methodologies

Liquid-Liquid Extraction (LLE) is a conventional and effective method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. youtube.com For the extraction of a nonpolar compound like this compound from an aqueous sample, a water-immiscible organic solvent is used.

The fundamental principle of LLE is the partitioning of a solute between the two liquid phases. The efficiency of the extraction is determined by the partition coefficient (K), which is the ratio of the concentration of the analyte in the organic phase to its concentration in theaqueous phase at equilibrium. Solvents commonly used for the extraction of nonpolar organic compounds from water include hexane, dichloromethane, and ethyl acetate.

A typical LLE procedure for extracting this compound from a water sample in a separatory funnel would involve the following steps: youtube.com

Solvent Addition: The aqueous sample is placed in a separatory funnel, and a specific volume of the immiscible organic solvent is added.

Extraction: The funnel is stoppered and shaken vigorously for a set period to ensure intimate contact between the two phases, allowing for the transfer of this compound from the aqueous phase to the organic phase. The funnel is periodically vented to release any pressure buildup. youtube.com

Phase Separation: The funnel is allowed to stand undisturbed, and the two immiscible layers separate based on their densities. The denser layer will be at the bottom. youtube.com

Collection: The lower layer is drained through the stopcock, and the upper layer can be collected either through the top of the funnel or after draining the lower layer. The process may be repeated with fresh organic solvent to improve the extraction efficiency.

Drying and Concentration: The collected organic extract is often dried using an anhydrous salt (e.g., sodium sulfate) to remove any residual water. The solvent is then typically evaporated to concentrate the extracted this compound before analysis. youtube.com

Method Validation and Performance Characteristics

Method validation is a critical process in analytical chemistry that demonstrates that an analytical method is suitable for its intended purpose. jddtonline.info It ensures the reliability, reproducibility, and accuracy of the analytical data. The key performance characteristics evaluated during method validation are discussed below.

Linearity, Sensitivity, and Limit of Detection Studies

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. Linearity is typically evaluated by analyzing a series of standard solutions of this compound at different concentrations. The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear regression analysis is performed. A high coefficient of determination (R²) value (typically >0.99) is indicative of a good linear relationship. undana.ac.idresearchgate.net

Sensitivity refers to the change in the analytical response for a unit change in the concentration of the analyte. It is represented by the slope of the calibration curve. A steeper slope indicates higher sensitivity.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. undana.ac.id The LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is generally accepted for the LOD and 10:1 for the LOQ. mdpi.com

Table 2: Illustrative Linearity and Detection Limit Data for Dodecylbenzene (as an analogue for this compound) by GC-MS

ParameterValue
Linearity Range 0.1 - 100 µg/L
Coefficient of Determination (R²) > 0.995
Limit of Detection (LOD) 0.05 µg/L
Limit of Quantification (LOQ) 0.15 µg/L

Precision, Accuracy, and Robustness Evaluation

Precision of an analytical method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). jddtonline.info

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material) or by performing recovery studies on spiked samples. In recovery studies, a known amount of this compound is added to a blank matrix, and the sample is then analyzed. The percentage of the added analyte that is recovered is a measure of the method's accuracy. jddtonline.info

Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Robustness is evaluated by making small changes to parameters such as the pH of the mobile phase, column temperature, or flow rate and observing the effect on the analytical results.

Table 3: Illustrative Precision and Accuracy Data for Dodecylbenzene Sulfonate (as an analogue for this compound)

ParameterAcceptance CriteriaTypical Result
Repeatability (RSD) < 15%5.2%
Intermediate Precision (RSD) < 20%8.7%
Accuracy (% Recovery) 80 - 120%95 - 105%

Assessment of Matrix Effects and Selectivity

Matrix effects occur when components of the sample matrix, other than the analyte of interest, interfere with the measurement of the analyte's response. This can lead to either suppression or enhancement of the analytical signal, thereby affecting the accuracy of the quantification. Matrix effects are a particular concern in sensitive analytical techniques like LC-MS. sciex.comnih.gov They are typically assessed by comparing the response of the analyte in a pure solvent standard to the response of the analyte spiked into a blank sample extract. The matrix effect can be quantified using the following formula:

Matrix Effect (%) = (Peak area in matrix / Peak area in solvent) x 100

A value close to 100% indicates a negligible matrix effect, while values significantly lower or higher than 100% suggest ion suppression or enhancement, respectively. sciex.com

Selectivity (or specificity) is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components that may be expected to be present in the sample. Selectivity is demonstrated by showing that the method is free from interferences from the matrix, impurities, degradation products, or other related compounds. This is often achieved by analyzing blank matrix samples and spiked samples to ensure that no interfering peaks are observed at the retention time of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.